molecular formula C9H5Cl2F3N2 B065152 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 182181-31-3

8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B065152
CAS No.: 182181-31-3
M. Wt: 269.05 g/mol
InChI Key: JZSWDSSZJDYTKR-UHFFFAOYSA-N
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Description

8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research

Preparation Methods

The synthesis of 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core, followed by chlorination and trifluoromethylation steps. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents. Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. .

Scientific Research Applications

8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:

    Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.

    Imidazo[1,5-a]pyridine:

Properties

IUPAC Name

8-chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3N2/c10-2-6-4-16-3-5(9(12,13)14)1-7(11)8(16)15-6/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSWDSSZJDYTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C(F)(F)F)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598423
Record name 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182181-31-3
Record name 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182181-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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